2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
Description
2,4-Dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a 2,4-dichlorinated benzene core linked via an amide bond to a pyridylmethyl moiety substituted with a furan-3-yl group at the 5-position. The compound’s structure combines halogenated aromaticity with heterocyclic diversity, a design strategy common in medicinal chemistry to optimize pharmacokinetic properties and target binding.
Properties
IUPAC Name |
2,4-dichloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-1-2-15(16(19)6-14)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNTGWHAWLYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 5-bromo-3-furylpyridine and a suitable boronic acid derivative . The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Substituted Benzamides with Pyridine/Furan Modifications
Compound 63 (2,4-Dichloro-N-(4-chlorophenyl)-N-(pyridin-3-yl)benzamide)
- Structure : Shares the 2,4-dichlorobenzamide core but differs in the amine substituent, which includes a 4-chlorophenyl and pyridin-3-yl group instead of the furan-pyridylmethyl moiety.
- Synthesis: Synthesized via copper-catalyzed arylation of 3-aminopyridine followed by benzoylation with 2,4-dichlorobenzoyl chloride, yielding 29% after HPLC purification .
- Physical Data : $ ^1H $ NMR (CDCl₃) shows aromatic proton signals at δ 8.47 (2H, bs) and δ 7.50–7.00 (8H, m). ESI-MS: m/z 377.1 (M+H)⁺ .
Target Compound
- This could influence solubility, metabolic stability, or target interactions.
Thiazole-Based Benzamide Derivatives ()
Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature a thiazole ring instead of pyridine, with substitutions such as morpholinomethyl or methylpiperazinyl groups.
- Structural Contrast : The thiazole core introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity compared to the pyridine-furan system.
- Physical Properties: Reported as white/yellow solids with confirmed $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS data.
Histone Deacetylase (HDAC) Inhibitors ()
Compounds like Trichostatin-A and MS275 are benzamide-based HDAC inhibitors but diverge structurally:
- Trichostatin-A: Contains a dimethylaminophenyl group and a hydroxamic acid moiety critical for zinc chelation in HDAC active sites.
- MS275 : Features a pyridinylmethyl carbamate group.
- Relevance : While the target compound lacks the hydroxamic acid or carbamate groups essential for HDAC inhibition, its benzamide core highlights structural versatility in targeting diverse enzymes .
Biological Activity
2,4-Dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 320.18 g/mol. Its structure includes a dichloro-substituted benzamide core linked to a furan-pyridine moiety, which is crucial for its biological interactions.
Biological Activity
Research indicates that 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide exhibits several biological activities:
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Anticancer Properties :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. It exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.
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Inhibition of Kinases :
- Preliminary studies suggest that 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound likely interacts with protein kinases, inhibiting their activity and disrupting signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
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In Vitro Study on Cancer Cells :
- A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
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Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against various pathogens using the agar diffusion method. The compound showed zones of inhibition ranging from 12 mm to 20 mm against tested strains, indicating significant antimicrobial potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.18 g/mol |
| IC50 (MCF-7 Cells) | ~15 µM |
| Zones of Inhibition (S. aureus) | 12 mm - 20 mm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
